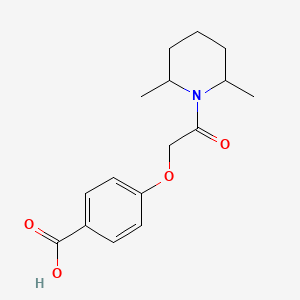![molecular formula C11H8F3NO3 B1350263 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B1350263.png)
2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and keto groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid typically involves the reaction of 4,4,4-trifluoro-3-oxobut-1-enylamine with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and keto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
- 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid
- 4,4,4-trifluoro-3-oxo-butyric acid
Comparison: Compared to similar compounds, 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid stands out due to its unique combination of trifluoromethyl and keto groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8F3NO3 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]benzoic acid |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18) |
InChI Key |
YQRSWYLDDWXJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



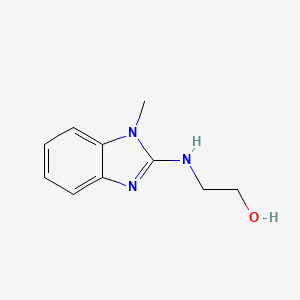
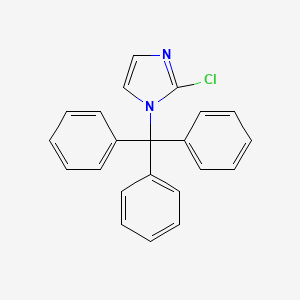
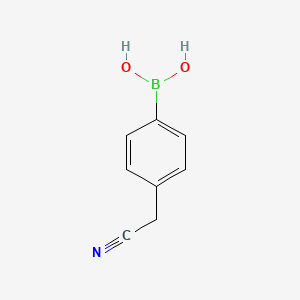

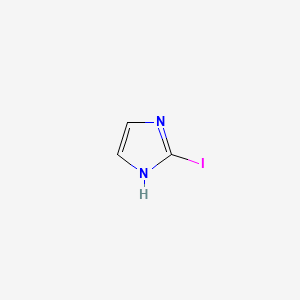
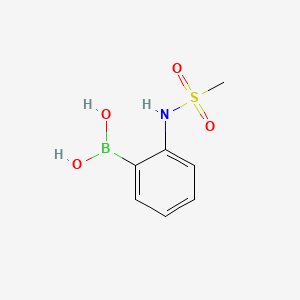
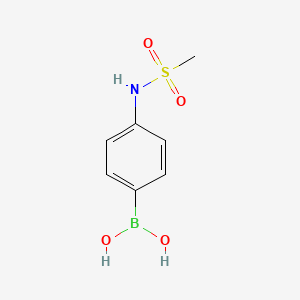

![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)
![13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1350203.png)
![N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)

